1-Nitrobenzantrone
Description
IUPAC Nomenclature and Molecular Formula
1-Nitrobenzanthrone follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its complete designation as 1-nitrobenzo[b]phenalen-7-one. The molecular formula C17H9NO3 reflects the incorporation of seventeen carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms within its polycyclic framework. This molecular composition yields a molecular weight of 275.26 grams per mole, consistent across all nitrobenzanthrone isomers despite their positional differences.
The systematic naming approach emphasizes the compound's derivation from the parent benzanthrone structure, specifically 7H-benz[de]anthracen-7-one, with nitro group substitution at the 1-position. Alternative nomenclature systems occasionally reference this compound as 1-nitro-7H-benzo[de]anthracen-7-one, maintaining consistency with established chemical database entries. The structural designation reflects the fusion of benzene and anthracene ring systems with an integrated ketone functionality at the 7-position.
Chemical identification databases consistently assign unique identifiers to distinguish 1-nitrobenzanthrone from its isomeric counterparts. The compound maintains distinct registry numbers and structural codes that facilitate precise identification across various chemical information systems. These identification parameters prove essential for synthetic planning and analytical method development.
Structural Elucidation via X-ray Crystallography
X-ray crystallographic analysis provides definitive structural confirmation for 1-nitrobenzanthrone, revealing precise atomic coordinates and bond length parameters. Single crystal diffraction studies demonstrate the planar arrangement characteristic of polycyclic aromatic systems, with the nitro group positioned at the 1-position showing specific orientational preferences relative to the aromatic plane. The crystallographic data indicates minimal deviation from planarity across the conjugated ring system, consistent with extensive π-electron delocalization.
Detailed crystallographic measurements reveal carbon-carbon bond lengths ranging from 1.38 to 1.42 Angstroms within the aromatic framework, typical for fused polycyclic systems. The nitro group carbon-nitrogen bond length measures approximately 1.47 Angstroms, while nitrogen-oxygen bonds within the nitro functionality exhibit lengths of 1.22 Angstroms, reflecting the partial double bond character inherent in nitro group structures.
Crystal packing arrangements demonstrate intermolecular interactions primarily through π-π stacking between aromatic ring systems. These interactions contribute to the overall crystal stability and influence physical properties such as melting point and solubility characteristics. The crystallographic analysis confirms the three-dimensional arrangement of molecules within the unit cell, providing insights into bulk material properties.
Comparative Analysis of Isomeric Nitrobenzanthrones (1-, 2-, and 3-NBA)
Synthetic studies reveal significant differences in formation yields among nitrobenzanthrone isomers during direct nitration reactions. The nitration of benzanthrone with nitric acid in acetic anhydride under ice-cold conditions produces three mono-nitrated isomers with distinctly different yields: 1-nitrobenzanthrone achieves an average yield of 0.3 ± 0.1%, while 2-nitrobenzanthrone reaches 10.5 ± 2.6%, and 3-nitrobenzanthrone attains 6.4 ± 1.3%.
Table 1: Comparative Yields of Nitrobenzanthrone Isomers
| Isomer | Average Percent Yield (%) | Standard Deviation (±) |
|---|---|---|
| 1-Nitrobenzanthrone | 0.3 | 0.1 |
| 2-Nitrobenzanthrone | 10.5 | 2.6 |
| 3-Nitrobenzanthrone | 6.4 | 1.3 |
Computational studies employing density functional theory methods reveal electronic property variations among the nitrobenzanthrone isomers. Calculated electron affinity values demonstrate the following order: 3-nitrobenzanthrone > 1-nitrobenzanthrone > 2-nitrobenzanthrone, indicating position-dependent electron-accepting capabilities. These electronic differences correlate with observed reactivity patterns and metabolic transformation pathways.
Optical absorption characteristics show red-shifting behaviors across all nitrobenzanthrone isomers compared to the parent benzanthrone compound. The calculated absorption spectra extend beyond 383 nanometers, with subtle variations between isomers reflecting the influence of nitro group positioning on electronic transitions. Vertical excitation energies calculated through time-dependent density functional theory methods lie within 0.15 electron volts of experimental observations, validating computational predictions.
Spectroscopic Properties (IR, Raman, UV-Vis, and NMR)
Infrared spectroscopic analysis of 1-nitrobenzanthrone reveals characteristic absorption bands associated with both the nitro functional group and the polycyclic aromatic framework. The asymmetric nitro stretch appears in the region from 1550 to 1500 wavenumbers, while the symmetric stretch manifests between 1390 and 1330 wavenumbers. These intense absorption features serve as diagnostic markers for nitro group identification within the molecular structure.
The carbonyl functionality inherent in the benzanthrone backbone produces a distinctive absorption band in the 1650-1700 wavenumber region, characteristic of α,β-unsaturated ketone systems. Aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber range, while aromatic carbon-carbon stretching modes contribute to the complex fingerprint region between 1400-1600 wavenumbers.
Table 2: Characteristic Infrared Absorption Bands for 1-Nitrobenzanthrone
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Nitro Asymmetric Stretch | 1550-1500 | Strong | NO₂ asymmetric |
| Nitro Symmetric Stretch | 1390-1330 | Strong | NO₂ symmetric |
| Carbonyl Stretch | 1650-1700 | Medium | C=O stretch |
| Aromatic C-H Stretch | 3000-3100 | Medium | Ar-H stretch |
| Aromatic C-C Stretch | 1400-1600 | Variable | Ar-C stretch |
Raman spectroscopic investigations complement infrared analyses by providing information about symmetric vibrational modes and aromatic ring breathing patterns. The Raman spectrum exhibits intense bands corresponding to carbon-carbon stretching vibrations within the conjugated ring system, typically appearing between 1300-1600 wavenumbers. Polarized Raman measurements enable differentiation between totally symmetric and non-totally symmetric vibrational modes.
Ultraviolet-visible absorption spectroscopy reveals the electronic transition characteristics of 1-nitrobenzanthrone. The absorption spectrum extends into the visible region, with maximum absorption wavelengths exceeding 383 nanometers due to the extended conjugation system and nitro group substitution. Multiple electronic transitions contribute to the overall absorption profile, reflecting transitions between various molecular orbital combinations.
Nuclear magnetic resonance spectroscopy provides detailed information about the chemical environment of individual carbon and hydrogen atoms within the 1-nitrobenzanthrone structure. Proton nuclear magnetic resonance spectra exhibit distinct chemical shift patterns corresponding to aromatic protons in different electronic environments. The nitro group substitution significantly influences the chemical shifts of adjacent aromatic protons through both inductive and resonance effects.
Carbon-13 nuclear magnetic resonance analysis reveals the diverse carbon environments present within the polycyclic framework. The carbonyl carbon typically resonates around 180-190 parts per million, while aromatic carbons appear in the 120-140 parts per million region. The carbon atom bearing the nitro substituent exhibits characteristic downfield shifting due to the electron-withdrawing nature of the nitro group.
Properties
Molecular Formula |
C17H9NO3 |
|---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
1-nitrobenzo[b]phenalen-7-one |
InChI |
InChI=1S/C17H9NO3/c19-17-12-6-2-1-5-11(12)16-14(18(20)21)9-8-10-4-3-7-13(17)15(10)16/h1-9H |
InChI Key |
VFMBFOFHUNNEPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC4=C3C(=CC=C4)C2=O)[N+](=O)[O-] |
Synonyms |
2-nitrobenzanthrone 3-nitrobenzanthrone nitrobenzanthrone |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
| Compound | Molecular Formula | Key Functional Groups | Substituent Position | Molecular Weight (g/mol) |
|---|---|---|---|---|
| 1-Nitrobenzantrone* | C₁₉H₁₁NO₄ | Nitro, anthraquinone | Position 1 | ~317.3 |
| 1-Benzyloxy-4-nitrobenzene | C₁₃H₁₁NO₃ | Nitro, benzyl ether | Para to benzyloxy | 253.23 |
| Nitrobenzene | C₆H₅NO₂ | Nitro | Monosubstituted | 123.11 |
| 1-Chloro-3-nitrobenzene | C₆H₄ClNO₂ | Nitro, chloro | Meta positions | 157.55 |
| 5-Nitrobenzimidazole | C₇H₅N₃O₂ | Nitro, imidazole | Position 5 | 163.13 |
Notes:
Physicochemical Properties
- Solubility: Nitroaromatics like nitrobenzene are sparingly soluble in water but soluble in organic solvents (e.g., hexane) due to their non-polar aromatic cores .
- Thermal Stability : Nitro groups enhance thermal stability but may introduce explosive tendencies in polynitro compounds (e.g., dinitrotoluene mixtures in ).
- Electronic Effects : Nitro groups are strong electron-withdrawing substituents, influencing redox behavior and spectroscopic properties (e.g., fluorogenic nitrobenzofurazan derivatives in ).
Toxicological Profiles
Notes:
- Nitrobenzene’s carcinogenicity is well-documented (), while 1,3-dinitrobenzene shows higher acute toxicity .
- Chloro-nitrobenzenes (e.g., 1-chloro-3-nitrobenzene) exhibit irritant properties, as noted in safety data sheets .
Preparation Methods
Electrophilic Aromatic Substitution in Nitrobenzantrone Synthesis
The nitration of polycyclic aromatic hydrocarbons, such as benzantrone, follows electrophilic aromatic substitution (EAS) mechanisms. In this process, a nitronium ion () acts as the electrophile, targeting electron-rich regions of the aromatic ring. The reaction typically employs a mixture of concentrated nitric acid () and sulfuric acid (), where sulfuric acid protonates nitric acid to generate the nitronium ion. For 1-nitrobenzantrone, the nitration must be regioselective to ensure substitution occurs preferentially at the 1-position.
Inert organic solvents, such as chlorinated hydrocarbons (e.g., 1,2-dichloroethane or tetrachloroethane), are critical for controlling reaction exothermicity and solubilizing the aromatic substrate. Patent US3939185A demonstrates that a solvent-to-substrate ratio of 0.4–10 parts by volume per part by weight of anthraquinone optimizes mixing and heat dissipation, which can be extrapolated to benzantrone derivatives.
Industrial-Scale Nitration Processes
Mixed Acid Composition and Reactivity
The mixed acid system (nitric and sulfuric acids) is pivotal in achieving high regioselectivity. Patent US2849497A details a continuous process where spent sulfuric acid is recycled through a denitration zone, recovering unreacted nitric acid and improving overall efficiency to >99%. For 1-nitrobenzantrone, analogous acid recovery systems could reduce waste and operational costs.
Table 1: Optimized Reaction Conditions for Nitration of Anthraquinone Derivatives
| Parameter | Value/Range | Source |
|---|---|---|
| Nitric acid concentration | 98–100% | |
| Solvent-to-substrate ratio | 0.4–10 parts by volume | |
| Reaction temperature | 80–120°C | |
| Adiabatic | 25–60 K | |
| Pressure differential | 14–40 bar |
Purification and By-Product Management
Isolation of 1-Nitrobenzantrone
Post-nitration, the crude product contains unreacted starting materials, dinitro by-products, and residual acids. Patent US3939185A outlines a purification protocol for 1-nitroanthraquinone, which involves:
-
Filtration : Removing insoluble dinitro derivatives (e.g., 1,5-dinitroanthraquinone) and mineral acids.
-
Precipitation : Cooling the reaction mixture or diluting with water to precipitate the nitro compound.
-
Solvent removal : Distilling off organic solvents, followed by washing with water or inert solvents.
This method achieves >99% purity for 1-nitroanthraquinone, suggesting its applicability to 1-nitrobenzantrone.
Waste Acid Recovery
Recycling spent acid is critical for economic and environmental sustainability. In nitrobenzene production, denitrated spent acid is contacted with fresh benzene to recover residual nitric acid, achieving 99% utilization efficiency . Implementing similar recovery systems for 1-nitrobenzantrone synthesis could minimize raw material consumption.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing 1-Nitrobenzantrone with high purity, and how can reproducibility be ensured?
- Answer : Synthesis typically involves nitration of benzanthrone under controlled conditions (e.g., mixed acid systems). To ensure reproducibility:
- Step 1 : Optimize reaction parameters (temperature, stoichiometry of HNO₃/H₂SO₄) using factorial design experiments .
- Step 2 : Monitor reaction progress via TLC or HPLC, referencing retention times against known standards .
- Step 3 : Purify via column chromatography (silica gel, gradient elution) and confirm purity (>98%) using combustion analysis and NMR .
- Critical Note : Document all steps exhaustively, including solvent batches and equipment calibration, per IARC guidelines for traceability .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing 1-Nitrobenzantrone?
- Answer : A multi-technique approach is essential:
- UV-Vis : Confirm λₐ₆ₛₒᵣₚₜᵢₒₙ bands (e.g., 320-350 nm for nitroaromatics) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic patterns .
- NMR : Assign aromatic protons (δ 7.5-8.5 ppm) and nitro group effects on neighboring carbons via ¹³C DEPT .
- HPLC-PDA : Quantify impurities using a C18 column and acetonitrile/water gradient .
Q. How should preliminary toxicity assessments for 1-Nitrobenzantrone be designed to align with regulatory frameworks?
- Answer : Follow OECD guidelines for genotoxicity:
- Ames Test : Use TA98 and TA100 strains (±S9 metabolic activation) to assess mutagenicity .
- In Vitro Cytotoxicity : Measure IC₅₀ in HepG2 cells via MTT assay, comparing to positive controls (e.g., benzo[a]pyrene) .
- Data Interpretation : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize follow-up studies .
Advanced Research Questions
Q. How can contradictory results in 1-Nitrobenzantrone’s metabolic pathways be resolved (e.g., CYP450 vs. peroxidases)?
- Answer : Address contradictions via:
- Mechanistic Profiling : Use liver microsomes (human/rat) with isoform-specific CYP inhibitors (e.g., ketoconazole for CYP3A4) .
- Computational Modeling : Apply QSAR to predict reactive intermediates and compare with HPLC-MS/MS metabolite profiles .
- Principal Contradiction Analysis : Identify the dominant metabolic pathway under varying pH/O₂ conditions using fractional factorial designs .
Q. What strategies optimize the detection of 1-Nitrobenzantrone in environmental matrices with low recovery rates?
- Answer : Mitigate matrix interference via:
- Sample Preparation : Use SPE cartridges (e.g., C18 for water; Florisil for soil) and validate recovery with deuterated internal standards .
- Analytical Sensitivity : Employ tandem MS (MRM mode) with collision energies optimized for nitro group fragmentation .
- Quality Control : Include blanks, spikes, and reference materials (e.g., SEMI-VOLATILE MIXTURE #1) in each batch .
Q. How do electronic and steric effects influence 1-Nitrobenzantrone’s reactivity in cross-coupling reactions?
- Answer : Systematically vary substituents and analyze outcomes:
- Steric Maps : Calculate % buried volume (%Vbur) for nitro group hindrance using DFT (e.g., Gaussian 16) .
- Electrochemical Profiling : Measure reduction potentials via cyclic voltammetry to correlate nitro group activation with reaction yields .
- Case Study : Compare Suzuki coupling efficiency with para-substituted aryl boronic acids to isolate electronic vs. steric contributions .
Methodological Frameworks for Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
